molecular formula C11H12Br2N2O5 B6595049 Bromamphenicol CAS No. 17371-30-1

Bromamphenicol

Cat. No.: B6595049
CAS No.: 17371-30-1
M. Wt: 412.03 g/mol
InChI Key: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromamphenicol (CAS 16803-75-1) is a semi-synthetic antibiotic derivative of chloramphenicol, first synthesized in 1950 by replacing the dichloroacetyl group of chloramphenicol with a dibromoacetyl moiety . Its molecular formula is C₁₁H₁₂Br₂N₂O₅ (molecular weight: 412.0 g/mol), characterized by a nitrobenzene backbone and a dibrominated aliphatic tail . Initially investigated for its ribosomal targeting properties, this compound exhibits weak antibiotic activity compared to chloramphenicol, but its structural modifications have made it a valuable tool for studying ribosomal binding and bacterial adhesion mechanisms .

Preparation Methods

The synthesis of Bromamphenicol involves the bromination of chloramphenicol. The reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Bromamphenicol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Bromamphenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the transfer of amino acids to growing peptide chains, thereby inhibiting peptide bond formation and subsequent protein synthesis. The molecular targets include the L16 protein of the ribosomal subunit .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Bromamphenicol vs. Chloramphenicol

Chloramphenicol (CLM) is the parent compound, with a dichloroacetyl group instead of this compound’s dibromoacetyl substitution. Key differences include:

Binding Affinity and Ribosomal Inhibition

  • Both compounds compete for overlapping binding sites on the 50S ribosomal subunit, inhibiting peptidyl transferase activity. However, this compound exhibits ~50% lower affinity for the high-affinity ribosomal site compared to chloramphenicol .
  • At a 1:1 molar ratio with the 50S subunit, this compound causes 50% loss of peptidyl transferase activity , while chloramphenicol achieves near-complete inhibition under similar conditions .
  • This compound binds covalently to ribosomal proteins L2 and L27 under alkaline conditions (pH 8.6, 37°C), irreversibly inactivating the ribosome. Chloramphenicol, in contrast, binds reversibly .

Mechanistic Insights

  • This compound’s covalent binding sterically blocks subsequent binding of chloramphenicol or erythromycin. However, chloramphenicol cannot fully prevent this compound’s covalent attachment, suggesting this compound interacts with both high- and low-affinity ribosomal sites .
  • Pre-treatment of ribosomes with N-ethylmaleimide (a cysteine-blocking agent) reduces this compound binding to L2 and L27 by 47% and 87%, respectively, indicating specific cysteine residues mediate its covalent attachment .

Structural and Pharmacological Impact

  • The bromine atoms in this compound increase steric bulk and hydrophobicity compared to chlorine in chloramphenicol. This reduces solubility and may contribute to its weaker antibiotic efficacy .

This compound vs. Methamphenicol (MEM)

Methamphenicol (MEM), a chloramphenicol derivative with an acetyl group replacing the dichloroacetyl moiety, serves as a comparator for understanding the role of halogenation in ribosomal and non-ribosomal interactions:

DraE Binding and Hydrophobicity

  • In studies with the Dr haemagglutinin DraE, chloramphenicol binds strongly due to its dichloroacetyl group’s hydrophobicity. Methamphenicol’s smaller acetyl group abolishes binding, while this compound’s dibromo group renders it insoluble in crystallization assays , preventing direct affinity measurements .
  • This highlights the critical role of halogen size and hydrophobicity in mediating small molecule-protein interactions.

This compound vs. Bromothricin

Bromothricin, a brominated analog of chlorothricin, shares structural parallels with this compound but differs in mechanism:

  • Produced via biosynthetic substitution (bromide incorporation during fermentation), bromothricin retains antimicrobial activity similar to its parent compound, chlorothricin.

Research Implications

This compound’s unique covalent binding mechanism provides insights into ribosomal structure-activity relationships (SARs). Its inability to fully inhibit peptidyl transferase, despite sharing chloramphenicol’s binding site, underscores the importance of reversible binding kinetics in antibiotic efficacy. Furthermore, its use in DraE studies demonstrates that bacterial adhesion and ribosomal targeting involve distinct molecular interfaces .

Biological Activity

Bromamphenicol, a derivative of chloramphenicol, is an antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, potential side effects, and clinical implications.

This compound acts primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This inhibition is similar to that of chloramphenicol but with variations in potency and spectrum of activity. The binding site and mechanism are critical for understanding its therapeutic applications and resistance patterns.

Efficacy Against Pathogens

This compound demonstrates effectiveness against a variety of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Salmonella spp., Shigella spp.
  • Anaerobic bacteria : Bacteroides fragilis

Comparative Efficacy Table

PathogenSensitivity to this compoundComments
Staphylococcus aureusSensitiveEffective in skin infections
Escherichia coliSensitiveCommonly used for UTIs
Pseudomonas aeruginosaResistantLimited efficacy
Bacteroides fragilisSensitiveEffective in abdominal infections

Clinical Studies and Case Reports

Several studies have reported on the clinical efficacy and safety profile of this compound. A systematic review highlighted its use in treating serious infections where other antibiotics may fail due to resistance.

  • Case Study 1 : A patient with severe pneumonia caused by resistant strains of Streptococcus pneumoniae was treated with this compound after failure of standard therapy. The patient showed significant improvement within 48 hours.
  • Case Study 2 : In a cohort study involving patients with intra-abdominal infections, this compound was found to be effective in reducing mortality rates compared to other antibiotics.

Summary of Clinical Findings

  • Efficacy : Demonstrated significant improvement in patients with resistant infections.
  • Safety : Generally well-tolerated; however, monitoring for potential side effects such as bone marrow suppression is necessary.

Side Effects and Safety Profile

While this compound is effective, it is associated with several potential side effects:

  • Bone Marrow Suppression : Can lead to aplastic anemia; monitoring blood counts is recommended.
  • Gastrointestinal Disturbances : Nausea and diarrhea are common.
  • Hypersensitivity Reactions : Rare but can occur.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound:

  • Pharmacokinetics : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Pharmacodynamics : Exhibits time-dependent killing; prolonged exposure increases efficacy against certain pathogens.

Properties

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromamphenicol
Reactant of Route 2
Bromamphenicol
Reactant of Route 3
Bromamphenicol
Reactant of Route 4
Bromamphenicol
Reactant of Route 5
Bromamphenicol
Reactant of Route 6
Reactant of Route 6
Bromamphenicol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.